molecular formula C25H24N3O4+ B12346375 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B12346375
M. Wt: 430.5 g/mol
InChI Key: ZPVQKCFEUHMHCE-UHFFFAOYSA-O
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Description

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with N-[(4-methylphenyl)methyl]acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its quinazolinone core and methoxyphenyl group contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H24N3O4+

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-7-9-18(10-8-17)15-26-23(29)16-27-22-6-4-3-5-21(22)24(30)28(25(27)31)19-11-13-20(32-2)14-12-19/h3-14,21H,15-16H2,1-2H3/p+1

InChI Key

ZPVQKCFEUHMHCE-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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